7-(4-bromophenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
The compound 7-(4-bromophenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo[1,5-a]pyrimidine derivative characterized by a brominated aryl group, a 3-hydroxypropyl chain, and a phenylcarboxamide moiety. This scaffold is of significant interest in medicinal and agrochemical research due to its structural versatility, which allows for modulation of electronic, steric, and solubility properties. Below, this compound is compared with structurally related analogs to elucidate structure-activity relationships (SARs) and physicochemical distinctions.
Properties
IUPAC Name |
7-(4-bromophenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22BrN5O2/c1-14-19(21(30)25-17-6-3-2-4-7-17)20(15-9-11-16(23)12-10-15)28-22(24-14)26-18(27-28)8-5-13-29/h2-4,6-7,9-12,20,29H,5,8,13H2,1H3,(H,25,30)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSVFPALUBBMBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)CCCO)N1)C3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-bromophenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide (NBS).
Attachment of the hydroxypropyl chain: This can be done through nucleophilic substitution reactions.
Final coupling with the phenyl group: This step may involve amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like Pd/C and hydrogen gas are commonly employed.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure can impart desirable characteristics to the final product.
Mechanism of Action
The mechanism of action of 7-(4-bromophenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the hydroxypropyl chain can form hydrogen bonds with amino acid residues. The triazolopyrimidine core may interact with nucleic acids or enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Key Differences :
- Substituents : The target compound features a 4-bromophenyl group at position 7 and a phenylcarboxamide at position 6, whereas this analog has a plain phenyl group and a carboxylate ester at position 4.
- Synthetic Approach : The analog was synthesized using a microwave-assisted protocol with an additive (e.g., p-toluenesulfonic acid), which improved reaction efficiency and yield . The absence of bromine in this compound suggests milder reaction conditions compared to brominated derivatives.
| Property | Target Compound | Analog (Carboxylate Ester) |
|---|---|---|
| Position 7 Substituent | 4-Bromophenyl | Phenyl |
| Position 6 Functional Group | Carboxamide | Carboxylate ester |
| Molecular Weight | ~495.3 g/mol (estimated) | ~317.3 g/mol (C₁₅H₁₅N₅O₂) |
N-(5-Bromo-2-pyridinyl)-7-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Key Differences :
- Heterocyclic Modifications : This analog incorporates a pyridinyl group at the carboxamide position and a pyrazole ring substituted with 4-fluorophenyl and phenyl groups at position 7 .
- Steric Considerations : The pyrazole moiety increases steric bulk, which may hinder binding to flat hydrophobic pockets in biological targets.
| Property | Target Compound | Analog (Pyrazole-Pyridinyl) |
|---|---|---|
| Position 7 Substituent | 4-Bromophenyl | 3-(4-Fluorophenyl)-1-phenylpyrazole |
| Carboxamide Group | N-Phenyl | N-(5-Bromo-2-pyridinyl) |
| Molecular Weight | ~495.3 g/mol | ~592.9 g/mol (C₂₉H₂₂BrFN₈O) |
CB2 Cannabinoid Receptor Ligands (e.g., Compound 38)
Key Differences :
- Substituents : CB2 ligands such as compound 38 feature a pentyl chain at position 4 and a cyclohexylcarboxamide group, contrasting with the target compound’s 3-hydroxypropyl and N-phenyl groups .
- Biological Activity: The pentyl chain in compound 38 mimics endogenous cannabinoid alkyl chains, contributing to CB2 receptor affinity. The hydroxypropyl group in the target compound may reduce lipophilicity but improve solubility.
| Property | Target Compound | CB2 Ligand (Compound 38) |
|---|---|---|
| Position 4 Substituent | 3-Hydroxypropyl | Pentyl |
| Carboxamide Group | N-Phenyl | N-Cyclohexyl |
| Bioactivity | Not reported | CB2 receptor modulation |
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Key Differences :
- Substituents : This analog replaces the bromophenyl group with 2-methoxyphenyl and introduces a thienyl ring at position 2 .
- Electronic and Solubility Effects: Methoxy groups enhance electron density and solubility, while the thienyl group introduces sulfur-based π-π interactions.
- Molecular Weight : The analog (473.55 g/mol) is lighter than the target compound (~495.3 g/mol), which may improve pharmacokinetic profiles.
| Property | Target Compound | Methoxyphenyl-Thienyl Analog |
|---|---|---|
| Position 7 Substituent | 4-Bromophenyl | 2-Methoxyphenyl |
| Position 2 Substituent | 3-Hydroxypropyl | 2-Thienyl |
| Molecular Weight | ~495.3 g/mol | 473.55 g/mol (C₂₅H₂₃N₅O₃S) |
Ethyl 7-(4-Bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
Key Differences :
- Core Structure : This analog substitutes the triazolo ring with a tetrazolo ring and introduces a trifluoromethyl group at position 5 .
- Functional Groups : The ethyl carboxylate group at position 6 contrasts with the carboxamide in the target compound, likely reducing hydrogen-bonding capacity but increasing esterase susceptibility.
| Property | Target Compound | Tetrazolo-Trifluoromethyl Analog |
|---|---|---|
| Heterocycle | Triazolo[1,5-a]pyrimidine | Tetrazolo[1,5-a]pyrimidine |
| Position 5 Substituent | Methyl | Trifluoromethyl |
| Molecular Weight | ~495.3 g/mol | ~443.2 g/mol (C₁₅H₁₃BrF₃N₅O₂) |
Biological Activity
The compound 7-(4-bromophenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its diverse biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on anticancer properties and other pharmacological effects.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazolo-pyrimidine core through condensation reactions. The presence of the 4-bromophenyl and 3-hydroxypropyl groups contributes to its biological activity by enhancing solubility and modulating interactions with biological targets.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Biginelli Condensation | Acetoacetic ether, thiourea | 90 |
| 2 | Alkylation | Ethyl chloroacetate | High |
Anticancer Activity
Recent studies have indicated that compounds within the triazolopyrimidine class exhibit significant anticancer properties. The specific compound has shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the compound's efficacy against human breast carcinoma (MCF-7) and lung carcinoma (A549) cell lines. The results demonstrated:
- MCF-7 Cell Line : The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
- A549 Cell Line : Induced apoptosis via caspase activation pathways.
Table 2: Anticancer Activity Results
| Cell Line | IC50 Value (µM) | Comparison Drug | Comparison Drug IC50 (µM) |
|---|---|---|---|
| MCF-7 | 8.1 | Doxorubicin | 0.877 |
| A549 | 10.28 | Bleomycin | >10 |
The mechanism by which this compound exerts its anticancer effects appears to involve:
- Inhibition of Kinases : Specifically targeting ERK1/2 pathways.
- Induction of Apoptosis : Through activation of caspases 3, 8, and 9.
Other Biological Activities
Beyond anticancer properties, derivatives of triazolopyrimidines have been reported to possess:
- Antimicrobial Activity : Effective against various bacterial strains.
- Anti-inflammatory Effects : Reduction in inflammatory markers in vitro.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
